An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)pyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)pyrimidin-4-amine
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethyl group (CHF₂), in particular, serves as a unique bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor, profoundly influencing a molecule's potency, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 2-(Difluoromethyl)pyrimidin-4-amine, a heterocyclic building block of significant interest to researchers and drug development professionals. We will delve into its core physicochemical properties, analytical characterization, and the underlying chemical principles that govern its behavior, offering field-proven insights to empower its effective application in research and development.
Molecular Identity and Structural Attributes
2-(Difluoromethyl)pyrimidin-4-amine is a substituted pyrimidine characterized by an amine group at the C4 position and a difluoromethyl group at the C2 position. This specific arrangement of functional groups dictates its chemical personality and potential utility.
The core structure consists of a diazine ring, which is inherently electron-deficient. The exocyclic amine at C4 acts as a powerful electron-donating group through resonance, modulating the ring's electronics. In direct opposition, the difluoromethyl group at C2 exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the two fluorine atoms. This electronic tug-of-war is central to understanding the molecule's reactivity, basicity, and spectroscopic signature.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(difluoromethyl)pyrimidin-4-amine | PubChemLite[1] |
| Molecular Formula | C₅H₅F₂N₃ | PubChemLite[1] |
| Molecular Weight | 145.11 g/mol | - |
| Monoisotopic Mass | 145.04515 Da | PubChemLite[1] |
| CAS Number | Not explicitly assigned; structure identified by formula | - |
| InChIKey | UXHCQDBZORMOMS-UHFFFAOYSA-N | PubChemLite[1] |
| Canonical SMILES | C1=CN=C(N=C1N)C(F)F | PubChemLite[1] |
Critical Physicochemical Parameters for Drug Discovery
The utility of a molecular scaffold in drug development is heavily dependent on its physicochemical properties. These parameters govern how the molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a molecule's ability to cross biological membranes.
Table 2: Predicted Lipophilicity
| Parameter | Predicted Value | Implication |
| XlogP | 0.5 | PubChemLite[1] |
An XlogP value of 0.5 suggests that 2-(Difluoromethyl)pyrimidin-4-amine possesses a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable starting point in drug discovery, suggesting potential for reasonable aqueous solubility while retaining the ability to permeate cellular membranes.
Acidity and Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH and is paramount for understanding its solubility, receptor binding, and pharmacokinetic properties.[2] As an amine-substituted heterocycle, 2-(Difluoromethyl)pyrimidin-4-amine has multiple basic centers: the exocyclic amine and the two ring nitrogens (N1 and N3).
Solubility
Aqueous solubility is a prerequisite for absorption and distribution. Based on the balanced XlogP of 0.5, 2-(Difluoromethyl)pyrimidin-4-amine is expected to exhibit moderate solubility in aqueous media, particularly under acidic conditions where the basic nitrogen centers would be protonated, forming more soluble salts. It is also anticipated to be soluble in common polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).
Physical and Thermal Properties
While no specific experimental data for the melting or boiling point of 2-(Difluoromethyl)pyrimidin-4-amine is available, data from close analogs provides a reasonable estimation. For instance, the trifluoromethyl analog, 2-(Trifluoromethyl)pyrimidin-4-amine, is a solid with a melting point of 180-181°C.[3] It is therefore highly probable that the target compound is also a solid at room temperature with a relatively high melting point, indicative of strong intermolecular forces such as hydrogen bonding mediated by the amine group and the pyrimidine nitrogens.
Spectroscopic and Analytical Characterization
Unambiguous characterization of molecular structure and purity is non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is essential.
Standard Analytical Workflow
The logical flow for confirming the identity and purity of a synthesized batch of 2-(Difluoromethyl)pyrimidin-4-amine involves purification followed by a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing purity, while spectroscopic methods provide definitive structural confirmation.
Expected Spectroscopic Data
The following table outlines the expected spectral characteristics based on the molecule's structure. This serves as a predictive guide for researchers performing characterization.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~8.0-8.5 ppm (d): H at C6~6.5-7.0 ppm (d): H at C5~6.0-7.0 ppm (t): CHF₂~5.5-6.5 ppm (br s): NH₂ | The pyrimidine protons are in an electron-deficient environment. The CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms. The amine protons are exchangeable and will appear as a broad singlet. |
| ¹⁹F NMR | ~ -110 to -130 ppm (d) | The chemical shift is characteristic of a difluoromethyl group attached to an sp² carbon. The signal will be a doublet due to coupling with the adjacent proton. |
| ¹³C NMR | ~160-165 ppm: C4~155-160 ppm: C2, C6~110-120 ppm (t): CHF₂~105-115 ppm: C5 | The carbons attached to nitrogen (C2, C4, C6) will be downfield. The carbon of the CHF₂ group will appear as a triplet due to C-F coupling. |
| IR Spectroscopy | 3100-3400 cm⁻¹: N-H stretching (amine)1600-1680 cm⁻¹: C=N and C=C stretching (ring)1000-1200 cm⁻¹: C-F stretching | These absorption bands are characteristic of the primary amine, aromatic heterocycle, and difluoromethyl functional groups present in the molecule.[4] |
| Mass Spectrometry | [M+H]⁺ at m/z 146.05 | High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₅H₆F₂N₃⁺. |
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A 5-10 mg sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Spectra (¹H, ¹³C, ¹⁹F) are acquired on a 400 MHz or higher spectrometer. Tetramethylsilane (TMS) is used as an internal reference for ¹H and ¹³C spectra.[5]
-
High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). This provides an accurate mass measurement to confirm the elemental formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum is acquired using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. This allows for the rapid identification of key functional groups.[5][6]
Reactivity, Stability, and Synthetic Considerations
Chemical Stability and Storage
Based on related structures, 2-(Difluoromethyl)pyrimidin-4-amine is expected to be a chemically stable solid. However, like many amines, it may be sensitive to light and oxidation over long periods.
-
Recommended Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term integrity.[7]
Metabolic Stability Insights
A primary motivation for using difluoromethyl groups in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, which is a common metabolic pathway for many drug candidates.[8] This blocking of a potential metabolic "soft spot" can lead to improved bioavailability and a longer in vivo half-life.
Plausible Synthetic Route
While specific literature on the synthesis of this exact isomer is sparse, a robust and scalable synthesis can be proposed based on established pyrimidine chemistry. A common strategy involves the condensation of a suitable difluoromethyl-containing precursor with a di-substituted pyrimidine. For instance, a reaction between 2,4-dichloropyrimidine and a difluoromethylamidine or a related nucleophile, followed by manipulation of the remaining chloro-group, presents a viable pathway. A more modern approach could involve a Suzuki or Buchwald-Hartwig coupling reaction.[9]
Conclusion
2-(Difluoromethyl)pyrimidin-4-amine represents a valuable building block for medicinal chemistry, offering a unique combination of structural features. Its balanced lipophilicity, multiple points for hydrogen bonding, and the metabolically robust difluoromethyl group make it an attractive scaffold for the design of novel therapeutics. Understanding its core physicochemical properties—particularly its modulated basicity due to the strong inductive effect of the CHF₂ group—is critical for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this promising molecule into their discovery programs.
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